2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrimidinone core (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl) linked via an acetamide bridge to a pyrazole moiety substituted with a tetrahydro-2H-pyran-4-ylmethyl group. The tetrahydro-2H-pyran group may enhance solubility or modulate pharmacokinetic properties compared to simpler alkyl substituents.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-12-13(2)18-11-21(17(12)24)10-16(23)20-15-7-19-22(9-15)8-14-3-5-25-6-4-14/h7,9,11,14H,3-6,8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOZEPGSEOSRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CN(N=C2)CC3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule with a complex structure that integrates features from multiple chemical classes, including pyrimidine and pyrazole moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of approximately 288.35 g/mol. The compound features a pyrimidine ring, an acetamide group, and a tetrahydro-pyran derivative.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that the compound may exhibit binding affinities for various target proteins involved in cellular signaling pathways related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor progression.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Cellular Signaling Modulation : It may influence pathways such as MAPK/ERK, which are critical in regulating cell growth and differentiation.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Antimicrobial Properties
Research indicates that the compound shows activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it may be a candidate for further development as an antimicrobial agent.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Study 2: Antimicrobial Evaluation
In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus. The results indicated potential for use in treating infections caused by multidrug-resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison based on substituents, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison
*Estimated based on structural formulae; exact values require experimental validation.
Key Observations:
Core Scaffolds: The target compound’s pyrimidinone-pyrazole-acetamide framework is distinct from coumarin- or thioxo-pyrimidine derivatives (e.g., 4i, 4j) but aligns more closely with kinase-targeting pyrazolo-pyrimidines ().
Pharmacological Implications: Unlike coumarin-containing derivatives (4i, 4j), which exhibit broad-spectrum anticancer/antimicrobial activity, the target compound’s pyran group may favor CNS penetration or anti-inflammatory effects .
Synthetic Complexity: The synthesis of the target compound likely involves multi-step coupling of pyrimidinone and pyrazole precursors, similar to methods described for 4i and 4j (). However, the tetrahydro-2H-pyran substitution requires specialized protecting-group strategies.
Research Findings and Methodological Considerations
- Structural Elucidation : Techniques such as NMR and X-ray crystallography (using SHELX programs ) are critical for confirming the stereochemistry and regiochemistry of such complex heterocycles. For example, SHELXL’s refinement capabilities () would resolve ambiguities in the pyran ring conformation.
- Biological Screening : While direct pharmacological data for the target compound are absent in the provided evidence, structurally related compounds (e.g., ) demonstrate kinase and protease inhibition, guiding hypothesis-driven assays.
- Toxicity and Regulatory Insights: Compounds with pyrimidinone cores often require rigorous toxicity profiling, as seen in TRI data revisions for metal-containing analogues ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
